molecular formula C20H30D4O6 B1152417 6-keto Prostaglandin F1α-d4

6-keto Prostaglandin F1α-d4

Cat. No.: B1152417
M. Wt: 374.5
Attention: For research use only. Not for human or veterinary use.
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Description

6-keto Prostaglandin F1α-d4 is a deuterium-labeled analog containing four deuterium atoms at the 3, 3', 4, and 4' positions. This compound is primarily used as a stable isotope-labeled internal standard for the precise quantification of endogenous 6-keto Prostaglandin F1α levels in biological matrices using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of this deuterated standard is critical for accounting for sample loss and matrix effects during sample preparation and analysis, thereby ensuring high accuracy and reproducibility in research applications. 6-keto Prostaglandin F1α is the chemically stable, inactive hydrolysis product of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. Consequently, quantifying 6-keto PGF1α serves as a reliable and useful marker for in vivo PGI2 biosynthesis in physiological and pathophysiological studies. Research areas investigating the role of prostacyclin, such as in cardiovascular function, inflammation, and ischemia-reperfusion injury, heavily rely on this biomarker. The deuterated form, this compound, has been effectively utilized as an internal standard in validated LC-MS/MS methods for analyzing other related compounds, such as the prostacyclin analog treprostinil, in various biological specimens including human serum and plasma. This product is intended for research purposes only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C20H30D4O6

Molecular Weight

374.5

Synonyms

6-keto PGF1α-d4

Origin of Product

United States

Ii. 6 Keto Prostaglandin F1α: a Key Biological Metabolite

Non-Enzymatic Hydrolysis of Prostacyclin to 6-keto Prostaglandin (B15479496) F1α

Prostacyclin (PGI2) is an exceptionally transient molecule under physiological conditions, with a half-life of less than two minutes. frontiersin.org It is this inherent chemical instability that leads to its rapid, non-enzymatic hydrolysis into the more stable compound, 6-keto Prostaglandin F1α. abcam.combiosave.comcaymanchem.com This conversion is a spontaneous chemical reaction and does not require the action of enzymes. The process involves the hydration of the vinyl ether linkage in the prostacyclin molecule, resulting in the formation of the hemiacetal, which then opens to form the more stable ketone group found in 6-keto Prostaglandin F1α. This rapid and spontaneous conversion is the primary reason why direct measurement of prostacyclin in biological systems is exceedingly difficult, making 6-keto Prostaglandin F1α the preferred analyte for assessing prostacyclin production. caymanchem.com

Metabolic Stability and Inactive Nature of 6-keto Prostaglandin F1α

In stark contrast to its parent compound, 6-keto Prostaglandin F1α is a chemically stable metabolite. hmdb.ca This stability allows it to persist in biological fluids for a longer duration, making it a more reliable and measurable marker. nih.gov From a biological standpoint, 6-keto Prostaglandin F1α is considered to be physiologically inactive. caymanchem.comcaymanchem.com It does not exhibit the potent vasodilatory and anti-platelet aggregation effects that are characteristic of prostacyclin. frontiersin.org Its primary significance lies in its role as a stable end-product of prostacyclin's non-enzymatic degradation pathway.

Role as a Surrogate Biomarker for In Vivo Prostacyclin Biosynthesis

The rapid and complete conversion of prostacyclin to 6-keto Prostaglandin F1α underpins its utility as a surrogate biomarker for in vivo prostacyclin biosynthesis. caymanchem.comcaymanchem.com By measuring the levels of this stable metabolite, researchers can indirectly but accurately estimate the rate of prostacyclin production in the body. abcam.com This has profound implications for studying various physiological and pathological conditions where prostacyclin is thought to play a role, including cardiovascular diseases and inflammatory disorders. abcam.com

The stability of 6-keto Prostaglandin F1α facilitates its quantification in a variety of biological matrices. Highly sensitive and specific analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are commonly employed for its measurement. nih.govnih.gov The use of deuterated internal standards like 6-keto Prostaglandin F1α-d4 is crucial in these assays to ensure accuracy and precision by correcting for sample loss during extraction and ionization variability in the mass spectrometer. caymanchem.comnih.gov

Levels of 6-keto Prostaglandin F1α have been successfully measured in:

Plasma: Plasma concentrations of 6-keto Prostaglandin F1α can provide a snapshot of systemic prostacyclin production. nih.govnih.gov However, care must be taken during blood collection as the process of venipuncture itself can artifactually increase local prostacyclin release. caymanchem.com In healthy individuals, plasma levels are typically in the low picogram per milliliter range. nih.gov For instance, one study reported a range of 92.7 to 394.5 pg/ml in healthy subjects. nih.gov In certain pathological states, such as septic shock, these levels can be significantly elevated. nih.gov

Urine: Urinary measurement of 6-keto Prostaglandin F1α and its metabolites is a non-invasive method to assess both systemic and renal prostacyclin synthesis. caymanchem.comcapes.gov.br It's important to note that urinary levels can be influenced by both plasma-derived and renally-produced prostacyclin. caymanchem.com

Cerebrospinal Fluid (CSF): The quantification of 6-keto Prostaglandin F1α in cerebrospinal fluid can offer insights into prostacyclin production within the central nervous system. One study investigating prostaglandins (B1171923) in the CSF of patients with suspected intracranial disease found 6-keto-PGF1α to be the major prostaglandin present, with concentrations ranging from 0.12 to 15 ng/ml. nih.gov

Reported Concentrations of 6-keto Prostaglandin F1α in Human Biological Matrices
Biological MatrixReported Concentration RangeSubject PopulationCitation
Plasma92.7 - 394.5 pg/mlHealthy Subjects nih.gov
Plasma< 4 pg/mlControl Patients (not septic or in shock) nih.gov
PlasmaMedian: 30 pg/ml (Range: 22 - 194 pg/ml)Septic Shock Survivors nih.gov
PlasmaMedian: 229 pg/ml (Range: 31 - 21,998 pg/ml)Septic Shock Non-survivors nih.gov
Cerebrospinal Fluid0.12 - 15 ng/mlPatients with Suspected Intracranial Disease nih.gov

While 6-keto Prostaglandin F1α is a direct hydrolysis product of prostacyclin, it undergoes further metabolism in the body. One of the major metabolic pathways is β-oxidation, which leads to the formation of 2,3-dinor-6-keto Prostaglandin F1α. caymanchem.comscbt.comglpbio.com This dinor metabolite is the major urinary metabolite of prostacyclin in humans. caymanchem.comresearchgate.net

Following the administration of labeled prostacyclin, a significant portion of the radioactivity is recovered in the urine as 2,3-dinor-6-keto Prostaglandin F1α. nih.gov This indicates that for a comprehensive assessment of total body prostacyclin production, particularly through urinalysis, the measurement of this dinor metabolite is crucial. nih.govnih.gov In healthy individuals, the average urinary excretion of 2,3-dinor-6-keto PGF1α is approximately 100 pg/mg of creatinine. caymanchem.com

Major Urinary Metabolites Following Prostacyclin and 6-keto PGF1α Infusion in Humans
Metabolite% of Recovered Radioactivity (after Prostacyclin infusion)% of Recovered Radioactivity (after 6-keto PGF1α infusion)Citation
dinor-4-keto-7,9,13-trihydroxy-prosta-11,12-enoic acid20.5%22.4% nih.gov
dinor-4,13-diketo-7,9-dihydroxy-prostan-1,18-dioic acid19.7%7.0% nih.gov
6-keto-PGF1α14.2%6.8% nih.gov
dinor-4,13-diketo-7,9-dihydroxy-prostanoic acid6.8%5.4% nih.gov
6,15-diketo,13,14-dihydro-PGF1αNot identified in this study5.7% nih.gov

Iii. 6 Keto Prostaglandin F1α D4 As a Deuterated Internal Standard in Bioanalytical Research

Characteristics of Deuterated 6-keto Prostaglandin (B15479496) F1α-d4

The utility of 6-keto Prostaglandin F1α-d4 as an internal standard is defined by its specific molecular characteristics, namely the precise location of the deuterium (B1214612) atoms and its high level of purity and isotopic enrichment.

This compound is synthesized to contain four deuterium atoms at the 3, 3', 4, and 4' positions of the molecule. caymanchem.comfishersci.comglpbio.com This specific placement of the heavy isotopes provides a mass difference of four atomic mass units compared to the unlabeled analyte, allowing for clear differentiation by a mass spectrometer. The stability of the carbon-deuterium bonds ensures that the isotopic label is not lost during sample preparation or analysis.

Interactive Data Table 1: Properties of this compound

Property Value
CAS Number 82414-64-0
Molecular Formula C20H30D4O6
Molecular Weight 374.5 g/mol
Deuteration Positions 3, 3', 4, 4'
Common Synonyms 6-keto PGF1α-d4, 6-oxo-9α,11α,15s-trihydroxy-prost-13e-en-1-oic-3,3,4,4-d4 acid

For research applications, this compound is typically supplied with a high degree of chemical and isotopic purity. Commercially available standards often have a purity of ≥99% for deuterated forms (d1-d4). caymanchem.combioscience.co.uk This high level of enrichment is crucial to minimize any potential interference from unlabeled or partially labeled molecules, which could compromise the accuracy of the quantification. nih.gov

Principles of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution (SID) mass spectrometry is a powerful analytical technique used for the precise quantification of substances. britannica.comyoutube.com The core principle involves adding a known amount of a stable isotope-labeled version of the analyte (the "internal standard") to a sample. up.ac.zawikipedia.org This standard is chemically identical to the analyte of interest but has a different mass due to the isotopic labeling. nih.gov

After the addition of the internal standard, the sample is processed and analyzed by mass spectrometry. The instrument measures the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard. britannica.com Because the internal standard is subjected to the exact same sample preparation and analysis conditions as the analyte, any loss of sample during these steps will affect both the analyte and the internal standard equally, thus preserving the ratio. chromforum.org This ratio is then used to calculate the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant amount of the internal standard. clearsynth.com

Methodological Advantages of Utilizing Deuterated Internal Standards in Quantification

Biological samples are complex mixtures containing numerous compounds that can interfere with the analysis, a phenomenon known as the "matrix effect". waters.com These matrix components can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate measurements. kcasbio.com Since a deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. researchgate.netaptochem.com By measuring the ratio of the analyte to the internal standard, these effects are effectively normalized, leading to a more accurate quantification. clearsynth.comresearchgate.net

Interactive Data Table 2: Comparison of Analytical Methods

Analytical Approach Compensation for Matrix Effects Precision & Accuracy
External Standard Calibration Poor Low
Internal Standard (Structural Analog) Partial Moderate
Deuterated Internal Standard (SIDMS) Excellent High

Iv. Advanced Analytical Methodologies for 6 Keto Prostaglandin F1α Quantification in Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

LC-MS/MS methods provide a robust platform for the definitive identification and quantification of 6-keto-PGF1α in complex biological samples. nih.gov These protocols involve chromatographic separation of the analyte from other endogenous components, followed by mass spectrometric detection using selected reaction monitoring (SRM). nih.gov The SRM process ensures high specificity by monitoring a specific precursor-to-product ion transition for both the target analyte and its deuterated internal standard, 6-keto-PGF1α-d4. nih.gov

The development and validation of bioanalytical assays for 6-keto-PGF1α are governed by stringent guidelines to ensure the reliability and reproducibility of the data. Key validation parameters are assessed to demonstrate that the method is fit for its intended purpose.

A critical aspect of assay validation is establishing the sensitivity, which includes the lower limit of quantification (LLOQ), and the linear range over which the analyte can be accurately measured. nih.gov For 6-keto-PGF1α, high sensitivity is paramount due to its low physiological concentrations. researchgate.net Research has demonstrated the development of LC-MS/MS methods capable of quantifying 6-keto-PGF1α at the picogram-per-milliliter level. nih.gov

One validated HPLC-MS/MS method for human plasma established a linear concentration range of 50.0 to 5000 pg/mL. nih.gov Another sensitive LC-MS/MS method was developed for quantifying 6-keto-PGF1α in human urine and plasma, although specific range details were part of a broader validation assessment. nih.gov

Table 1: Linearity and Range of a Validated LC-MS/MS Assay for 6-keto-PGF1α in Human Plasma

ParameterValueMatrixReference
Linear Concentration Range50.0 - 5000 pg/mLHuman Plasma nih.gov

Precision measures the closeness of agreement among a series of measurements, while accuracy reflects the closeness of the mean test results to the true value. Both are assessed at multiple concentration levels within the linear range, typically through intra- and inter-batch analyses. researchgate.net For a validated HPLC-MS/MS method, the inter-batch precision for 6-keto-PGF1α was reported to be better than 12.7%. nih.gov The inter-batch accuracy for the same analyte was determined to be between 97.3% and 100.8%. nih.gov These values fall well within the accepted limits for bioanalytical method validation, which typically require precision (as coefficient of variation) and accuracy (as percent deviation) to be within ±15% (or ±20% at the LLOQ).

Table 2: Inter-Batch Precision and Accuracy of an LC-MS/MS Assay for 6-keto-PGF1α

Validation ParameterResultMatrixReference
Inter-Batch Precision (% CV)< 12.7%Human Plasma nih.gov
Inter-Batch Accuracy (% of Nominal)97.3% - 100.8%Human Plasma nih.gov

Evaluating the stability of 6-keto-PGF1α in biological matrices under various storage and handling conditions is essential to ensure that the measured concentration accurately reflects the in vivo concentration at the time of sampling. Stability studies typically investigate the effects of short-term storage at room temperature, multiple freeze-thaw cycles, and long-term storage at low temperatures. nih.gov

In one comprehensive validation study, 6-keto-PGF1α was found to be stable in human plasma under several conditions, demonstrating the robustness of the analyte for typical sample handling and storage protocols in a research setting. nih.gov

Table 3: Stability of 6-keto-PGF1α in Human Plasma

ConditionDurationTemperatureResultReference
Bench-Top Stability20 hoursRoom TemperatureStable nih.gov
Freeze-Thaw Cycles3 cycles-25°C to Room TemperatureStable nih.gov
Long-Term Storage96 days-25°CStable nih.gov
Autosampler Stability50 hoursRoom TemperatureStable nih.gov

The complexity of biological matrices necessitates efficient sample preparation to remove interfering substances such as proteins, phospholipids (B1166683), and salts before LC-MS/MS analysis. windows.net This clean-up step is critical for minimizing matrix effects, improving assay sensitivity, and ensuring the longevity of the analytical column and mass spectrometer. windows.net

Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of prostaglandins (B1171923) from biological fluids. nih.gov SPE offers significant advantages over older liquid-liquid extraction methods, including higher analyte recovery, better reproducibility, and the ability to automate the process.

For the analysis of 6-keto-PGF1α and its metabolites in human plasma, a validated method successfully employed an SPE step combined with a column switching approach for further sample clean-up and analyte enrichment. nih.gov Other research has explored the use of specific SPE sorbents, such as methyl silica (B1680970) cartridges, to efficiently separate prostaglandin (B15479496) metabolites from interfering substances in urine. nih.gov The choice of sorbent and elution solvents is critical and must be optimized to achieve selective extraction and high recovery of the target analyte. nih.gov Immunoaffinity chromatography, a highly selective form of SPE using antibodies, has also been utilized to purify 6-keto-PGF1α from urine and plasma, highlighting the importance of tailored purification strategies for achieving the lowest limits of detection. nih.gov

Advanced Sample Preparation Techniques

Immunoaffinity Chromatography Integration

To enhance the specificity and sensitivity of Liquid Chromatography-Mass Spectrometry (LC-MS) methods, immunoaffinity chromatography is often integrated as a critical sample preparation step. researchgate.net This technique utilizes antibodies specific to 6-keto Prostaglandin F1α immobilized on a solid support. When a biological sample, previously spiked with the 6-keto Prostaglandin F1α-d4 internal standard, is passed through the immunoaffinity column, the target analyte and its deuterated analogue are selectively captured by the antibodies. researchgate.net

This process allows for a highly effective purification and concentration of the analyte from complex sample matrices like urine or plasma. researchgate.net Interfering substances that could suppress the ionization of the target compound in the mass spectrometer are washed away. Following the wash steps, the purified 6-keto Prostaglandin F1α and this compound are eluted from the column and subsequently analyzed by LC-MS/MS. This combination of highly selective sample cleanup with sensitive detection provides a robust and reliable analytical workflow. researchgate.net

Application of Selected Reaction Monitoring (SRM) for Targeted Analysis

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a tandem mass spectrometry (MS/MS) technique renowned for its high sensitivity and specificity in quantitative analysis. nih.govcuni.cz In an SRM experiment, the first mass analyzer (a quadrupole) is set to select only the molecular ion (or a specific precursor ion) of the target analyte, which for 6-keto Prostaglandin F1α is typically the deprotonated molecule [M-H]⁻ with a mass-to-charge ratio (m/z) of 369.5. This selected precursor ion is then fragmented in a collision cell. The second mass analyzer is set to monitor only for a specific, characteristic fragment ion (product ion) that is produced from the precursor. cuni.cz

This two-stage mass filtering significantly reduces chemical noise and enhances the signal-to-noise ratio, allowing for the detection of very low quantities of the analyte. cuni.cz A specific precursor-to-product ion transition is monitored for the endogenous compound, and a separate, distinct transition is monitored for the stable isotope-labeled internal standard (this compound). nih.gov The ratio of the peak areas of the analyte to its internal standard is used to calculate the concentration of the analyte in the original sample. This targeted approach ensures that the measurement is highly specific and accurate. nih.govcuni.cz

CompoundPrecursor Ion (m/z)Product Ion (m/z)Mode
6-keto Prostaglandin F1α369.5163.1Negative Ion
This compound373.5167.1Negative Ion

Note: The specific product ions may vary depending on the instrument and collision energy used.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and powerful technique that has served as a reference method for the quantification of prostaglandins, including 6-keto Prostaglandin F1α. Due to the low volatility and polar nature of prostaglandins, chemical derivatization is a mandatory step prior to GC-MS analysis. This process typically involves converting the carboxylic acid and hydroxyl groups into more volatile esters and silyl (B83357) ethers, respectively.

Following derivatization, the sample is introduced into the gas chromatograph, where the derivatized 6-keto Prostaglandin F1α is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. Quantification is often performed using selected ion monitoring (SIM), where the mass spectrometer is set to detect only specific ions characteristic of the derivatized analyte and its deuterated internal standard. Gas chromatography-negative ion chemical ionization mass spectrometry (GC-NICI-MS) has been shown to be a highly sensitive method for this purpose. While robust and reliable, GC-MS methods are generally more labor-intensive and time-consuming than LC-MS/MS approaches due to the extensive sample preparation required.

V. Research Applications of 6 Keto Prostaglandin F1α in Biological Systems

In Vitro and Cellular Studies

The production of 6-keto-prostaglandin F1α, the stable hydrolysis product of prostacyclin (PGI2), by endothelial cells is a key area of investigation due to its implications in vascular homeostasis. caymanchem.com Quiescent porcine aortic endothelial cells, for instance, produce small amounts of PGI2. However, when stimulated with human serum containing xenoreactive antibodies and complement, there is a significant increase in the release of 6-keto-PGF1α, which can be observed as early as one hour after exposure and remains elevated for up to 24 hours. jci.org This suggests a de novo synthesis of PGI2 in response to the inflammatory stimuli. jci.org The level of prostaglandin (B15479496) synthesis, including that of 6-keto-PGF1α, has been shown to vary directly with the concentration of human serum, with maximum production observed at a 15% serum concentration. jci.org

Studies have also explored the modulation of 6-keto-PGF1α production. For example, conjugated linoleic acid (CLA) has been shown to significantly attenuate the release of 6-keto-PGF1α from bovine aortic endothelial cells in a dose- and time-dependent manner, suggesting a potential role for CLA in modulating vascular inflammatory responses. nih.gov Furthermore, research has highlighted differences in the ability of serum from different human populations to stimulate prostacyclin production. Serum from diabetic patients has been found to cause significantly lower prostacyclin production from cultured human endothelial cells compared to serum from non-diabetic controls, a finding that may be relevant to the microangiopathy associated with diabetes. nih.gov

Cell TypeStimulusEffect on 6-keto-PGF1α ProductionReference
Porcine Aortic Endothelial CellsHuman Serum (with xenoreactive antibodies and complement)Increased release, sustained for up to 24 hours jci.org
Bovine Aortic Endothelial CellsConjugated Linoleic Acid (CLA)Attenuated release in a dose- and time-dependent manner nih.gov
Human Endothelial CellsSerum from Diabetic PatientsLower production compared to serum from non-diabetic controls nih.gov

Rat granulosa cells possess the capability to synthesize prostacyclin, as evidenced by the production of its stable metabolite, 6-keto-prostaglandin F1α. nih.gov In vitro studies using granulosa cells from immature rats have demonstrated that both exogenous arachidonic acid and luteinizing hormone (LH) can stimulate the synthesis of 6-keto-PGF1α approximately four-fold compared to controls during a 5-hour incubation period. nih.gov The stimulatory effect of arachidonic acid is evident within one hour of incubation, whereas the effect of LH is observed after three hours. nih.gov

StimulusEffect on 6-keto-PGF1α Synthesis in Rat Granulosa CellsTime Course of EffectReference
Exogenous Arachidonic AcidApproximately 4-fold stimulationEvident within 1 hour nih.gov
Luteinizing Hormone (LH)Approximately 4-fold stimulationObserved after 3 hours nih.gov
LHRH AgonistSignificant stimulationDuring a 5-hour incubation nih.gov
Histamine, Bradykinin, Angiotensin IINo stimulatory effectNot applicable nih.gov
Adrenocorticotropic Hormone (ACTH)Stimulation (in luteal cells)Not specified researchgate.net

Cultured aortic smooth muscle cells are capable of synthesizing 6-keto-prostaglandin F1α from arachidonate (B1239269). nih.gov Interestingly, the formation of this product from smooth muscle cell lysates can be stimulated by the addition of human platelet extracts. nih.gov This stimulation is further enhanced when imidazole, a selective inhibitor of thromboxane (B8750289) synthesis, is added to this coupled system. nih.gov This suggests that the prostacyclin synthetase of smooth muscle cells can utilize endoperoxides produced by platelets, and that inhibiting thromboxane synthesis may redirect arachidonate metabolism towards the production of prostacyclin. nih.gov

The production of 6-keto-PGF1α by aortic smooth muscle cells is also influenced by various physiological and pathological factors. For instance, in a model of aldosterone-salt hypertension in rats, the norepinephrine-stimulated production of 6-keto-PGF1α by the aorta was found to be decreased. nih.gov Additionally, cis-unsaturated non-esterified fatty acids (NEFAs), such as oleic and linoleic acids, have been shown to increase the production of 6-keto-PGF1α in cultured vascular smooth muscle cells. ahajournals.org

Cell/Tissue TypeModulatorEffect on 6-keto-PGF1α FormationImplicationReference
Aortic Smooth Muscle Cell LysatesHuman Platelet ExtractsStimulationProstacyclin synthetase can utilize platelet-derived endoperoxides. nih.gov
Aortic Smooth Muscle Cell Lysates + Platelet ExtractsImidazoleFurther StimulationInhibition of thromboxane synthesis shunts metabolism towards prostacyclin. nih.gov
Aorta from Aldosterone-Salt Hypertensive RatsNorepinephrineDecreased stimulated productionAltered vascular reactivity in hypertension. nih.gov
Cultured Vascular Smooth Muscle CellsOleic and Linoleic AcidsIncreased productionPotential mechanism for NEFA-induced changes in vascular tone. ahajournals.org

Eicosanoids, including prostaglandins (B1171923), are a family of signaling molecules derived from arachidonic acid. The biosynthesis of these molecules is a key component of the inflammatory response, and macrophages are significant producers of various eicosanoids. The initial step in this pathway involves the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2, often triggered by an inflammatory stimulus. youtube.com This free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce prostaglandin H2 (PGH2), a common precursor for a variety of prostaglandins and thromboxanes. youtube.com While the broader pathways of eicosanoid biosynthesis are well-characterized, the specific regulation and profile of 6-keto-prostaglandin F1α production in macrophages in response to different stimuli remain an active area of research.

Animal models are crucial for investigating the pathophysiology of diseases such as acute kidney injury (AKI) and the role of oxidative stress in these conditions. nih.govnih.gov In rat models of AKI induced by bilateral nephrectomy, a significant increase in systemic oxidative stress is observed. nih.govnih.govresearchgate.net Similarly, models of chronic kidney disease (CKD) also demonstrate elevated levels of oxidative stress markers. nih.govnih.govresearchgate.net The imbalance between pro-oxidants and antioxidants is considered a key factor in the development and progression of AKI. frontiersin.org Mitochondrial dysfunction is a major source of reactive oxygen species (ROS) in AKI, leading to cellular damage. frontiersin.orgmdpi.com While the role of various oxidative stress markers has been evaluated in these models, the specific modulation and functional significance of 6-keto-prostaglandin F1α in the context of AKI-induced oxidative stress is an area that warrants further investigation.

Animal ModelConditionKey Pathophysiological FeatureRelevance to 6-keto-PGF1α ResearchReference
Rats with Bilateral NephrectomyAcute Kidney Injury (AKI)Increased systemic oxidative stressPotential for evaluating the role of 6-keto-PGF1α in AKI-related oxidative stress. nih.govnih.govresearchgate.net
Rats with 5/6 NephrectomyChronic Kidney Disease (CKD)Increased systemic oxidative stressInvestigating the long-term role of 6-keto-PGF1α in chronic renal disease. nih.govnih.govresearchgate.net
Mouse Models of AKIAcute Kidney Injury (AKI)Mitochondrial dysfunction and ROS productionExploring the impact of 6-keto-PGF1α on mitochondrial function in AKI. frontiersin.orgmdpi.com

Investigations in Animal Models (Preclinical Research)

Studies in Cardiovascular Physiology and Disease Models

6-keto Prostaglandin F1α, the stable metabolite of prostacyclin (PGI₂), is a critical biomarker in cardiovascular research. Its levels provide insights into endothelial function, vascular reactivity, and the pathophysiology of various cardiovascular diseases.

Endothelial dysfunction is an early indicator of atherosclerosis and other vascular diseases, characterized by an imbalance in vasoactive substances, increased inflammation, and impaired nitric oxide bioavailability. mdpi.com Research has focused on 6-keto PGF1α as a marker for prostacyclin production by the endothelium, a potent vasodilator and inhibitor of platelet aggregation. nih.gov

Studies have shown that serum from diabetic patients, a condition often associated with microangiopathy, causes significantly lower production of 6-keto PGF1α from cultured human endothelial cells compared to serum from healthy controls. nih.gov This suggests that reduced prostacyclin production could be a factor in the vascular complications of diabetes. nih.gov Furthermore, nonesterified fatty acids (NEFAs), which are often elevated in obese hypertensive individuals, have been shown to stimulate the production of 6-keto PGF1α in human veins. nih.gov This increase is linked to enhanced vascular reactivity and may be mediated by cyclooxygenase (COX) products. nih.govahajournals.org In hypoxic conditions, the induction of the enzyme COX-2 in endothelial cells leads to the release of 6-keto PGF1α. nih.gov

Table 1: Selected Findings in Endothelial Dysfunction Research

Research Area Model/System Key Finding Reference(s)
Diabetes-related Vascular Disease Human Endothelial Cell Culture Serum from diabetic patients significantly decreased 6-keto PGF1α production compared to controls. nih.gov
Obesity-related Hypertension Human Dorsal Hand Veins Local elevation of nonesterified fatty acids (NEFAs) increased 6-keto PGF1α concentrations by 350-500%. nih.gov

Myxomatous mitral valve disease (MMVD) is the most prevalent heart disease in dogs, characterized by the progressive degeneration of the mitral valve leaflets, leading to mitral regurgitation and potentially congestive heart failure. scielo.org.coresearchgate.net Given that endothelial dysfunction may play a role in its pathogenesis, studies have investigated 6-keto PGF1α as a potential biomarker for MMVD.

In a study involving dog breeds predisposed to MMVD and control groups, researchers compared plasma and urinary levels of 6-keto PGF1α. nih.gov The results showed that while the enzyme immunoassay was valid for measuring the compound in canine plasma and urine, there was no correlation between 6-keto PGF1α levels and any echocardiographic parameter of MMVD severity in its asymptomatic stages. nih.gov However, the study did find that control dogs had lower urinary 6-keto PGF1α levels and that Cairn terriers, one of the predisposed breeds, had higher plasma levels, suggesting that the levels may be more related to breed than to the disease itself in early stages. nih.gov

Septic shock is a life-threatening condition characterized by severe cardiovascular dysfunction. Prostanoids, including prostacyclin (measured as 6-keto PGF1α) and thromboxane (measured as TxB₂), are key mediators in the hemodynamic changes that occur.

In a swine model of graded bacteremia, the infusion of Aeromonas hydrophila led to significant hemodynamic changes, including decreased cardiac index and mean arterial pressure, and increased pulmonary vascular resistance. nih.gov In this model, levels of thromboxane B₂ (TxB₂) increased early (at 30 minutes) and were associated with cardiorespiratory dysfunction. nih.gov In contrast, 6-keto PGF1α (referred to as PGI in the study) did not rise above control levels until after 240 minutes of bacterial infusion. nih.gov The late increase in 6-keto PGF1α correlated with arterial hypotension, suggesting it may mediate this later-stage effect of septic shock. nih.gov Another study using a swine model of T-2 toxicosis, which induces a shock syndrome, also observed increased plasma concentrations of 6-keto PGF1α alongside reductions in cardiac output and blood pressure. nih.gov

Table 2: Hemodynamic and Prostanoid Changes in Swine Septic Shock Model

Parameter Change During Bacteremia Timing of Change Associated Prostanoid
Cardiac Index (CI) Decreased Early Thromboxane B₂ (TxB₂)
Mean Arterial Pressure (MAP) Decreased Late 6-keto PGF1α
Pulmonary Vascular Resistance (PVR) Increased Early Thromboxane B₂ (TxB₂)
Plasma TxB₂ Increased Early (30 min) -

Data synthesized from a study on graded bacteremia in swine. nih.gov

Inflammation and Immunological Pathway Research

6-keto PGF1α is an important molecule in studies of inflammation. In models of carrageenin-induced pleurisy in rats, a marked increase in the levels of both PGE₂ and 6-keto PGF1α was observed in the inflammatory exudate. nih.gov The administration of non-steroidal anti-inflammatory drugs (NSAIDs) like loxoprofen-Na dose-dependently inhibited this increase, demonstrating the compound's role as a marker for inflammation. nih.gov

In the context of gastrointestinal inflammation, such as experimental colitis, research has explored the role of prostaglandins. Myeloid cell hypoxia-inducible factors have been shown to promote the resolution of inflammation in experimental colitis, a process in which lipid mediators are involved. caymanchem.com Furthermore, immunohistochemical studies in experimentally induced periapical inflammatory lesions in rats have shown that infiltrating macrophages are positively stained for prostaglandins including 6-keto PGF1α. nih.gov In later stages, as acute inflammation subsides, fibroblasts also stained positively for 6-keto PGF1α, suggesting that macrophages and fibroblasts are key cellular sources of this prostanoid in such lesions. nih.gov

Renal Physiology and Pathophysiology

Urinary excretion of 6-keto PGF1α is often used as an index of renal prostacyclin synthesis. In studies of cirrhosis with ascites, patients without functional renal failure exhibited significantly higher urinary excretion of 6-keto PGF1α compared to normal subjects. nih.gov Conversely, patients with functional renal failure (hepatorenal syndrome) had normal or reduced excretion of the prostaglandin. nih.gov These findings suggest that renal hemodynamics in cirrhosis may depend on a balance between vasoconstrictor systems and the renal production of vasodilator prostaglandins like prostacyclin. nih.gov

In healthy individuals undergoing volume expansion, the urinary excretion of 6-keto PGF1α was found to increase, while the excretion of PGF₂α decreased. researchgate.net This indicates that prostacyclin synthesis may be enhanced during volume expansion. researchgate.net Research concerning urolithiasis (kidney stone disease) involves understanding complex changes in urinary components and renal function, where metabolites like prostaglandins can play a role in renal blood flow and ion transport. mdpi.com

Lipidomics and Metabolomics Profiling in Tissues

Lipidomics and metabolomics approaches have been used to create profiles of bioactive lipids, including eicosanoids like 6-keto PGF1α, in various tissues to understand physiological and pathological processes.

In brain tissue, prostaglandins are major inflammatory mediators that participate in the pathophysiology of cerebral ischemia injury. researchgate.net Microdialysis studies in rats have measured 6-keto PGF1α levels in the hippocampus and caudate nucleus following forebrain ischemia. researchgate.net Results showed that after a 20-minute ischemic event, levels of 6-keto PGF1α significantly increased during the reperfusion period in the hippocampus, indicating its involvement in the post-ischemic inflammatory response. researchgate.net Targeted metabolomics studies in the context of Alzheimer's disease have also profiled a wide range of metabolites in brain regions like the middle frontal gyrus and inferior temporal gyrus to identify disease signatures. plos.org

In hepatic metabolomics, studies have investigated how dietary changes, such as the inclusion of linseed oil, affect the liver's metabolic profile in ducks. mdpi.com Such analyses identify a wide array of metabolites, providing a comprehensive view of how dietary fats influence lipid metabolism pathways, including those involving polyunsaturated fatty acids, the precursors to prostaglandins. mdpi.com Similarly, metabolomic analysis of skeletal muscle has been used to understand the metabolic pathways affected by factors like the overexpression of the transcriptional co-activator PGC-1α, which can reveal changes in energy metabolism, including the purine (B94841) nucleotide cycle and amino acid metabolism. plos.org

Understanding Arachidonic Acid Pathway Metabolites in Disease Models

The study of the arachidonic acid cascade is crucial for understanding the pathophysiology of numerous diseases, as its metabolites, collectively known as eicosanoids, are potent signaling molecules involved in processes like inflammation and homeostasis. caymanchem.com Arachidonic acid is metabolized through three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LO), and cytochrome P450 (CYP450). caymanchem.com One of the key products of the COX pathway is prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. nih.gov However, PGI2 is chemically unstable, making its direct measurement in biological systems challenging. researchgate.net Consequently, researchers quantify its stable, inactive hydrolysis product, 6-keto prostaglandin F1α (6-keto PGF1α), as a reliable surrogate for in vivo PGI2 biosynthesis. nih.govcaymanchem.com

To achieve accurate and precise quantification of 6-keto PGF1α in complex biological matrices such as plasma, urine, and tissue homogenates, analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed. nih.govnih.gov These methods rely on the use of stable isotopically labeled internal standards (SIL-IS) to correct for analyte loss during sample preparation and for variations in instrument response. lcms.czscispace.com 6-keto Prostaglandin F1α-d4, a deuterated analog of 6-keto PGF1α, serves as the ideal internal standard for this purpose. glpbio.com It is chemically identical to the endogenous analyte but has a different mass, allowing it to be distinguished by the mass spectrometer while ensuring it behaves similarly during extraction, chromatography, and ionization. scispace.com

Research in various disease models has utilized this compound to facilitate the accurate measurement of 6-keto PGF1α, thereby providing insights into the role of the prostacyclin pathway in pathology. For example, in the context of vascular disease, studies have investigated how non-esterified fatty acids (NEFAs), which are often elevated in obese hypertensive individuals, affect vascular reactivity. researchgate.net In one such study, local infusion of intralipid (B608591) and heparin in human dorsal hand veins led to a significant increase in 6-keto PGF1α levels, implicating COX products in the observed vascular changes. researchgate.net

Similarly, the role of prostacyclin has been explored in diabetes-related vascular complications. A study using radioimmunoassay for 6-keto PGF1α found that serum from diabetic patients was significantly less effective at stimulating prostacyclin production from cultured human endothelial cells compared to serum from healthy controls. nih.gov This finding suggests a potential link between impaired prostacyclin synthesis and the development of diabetic angiopathies. nih.gov

The development of sophisticated LC-MS/MS methods allows for the simultaneous profiling of a wide array of eicosanoids, providing a comprehensive snapshot of the arachidonic acid cascade in a given biological state. nih.govsemanticscholar.org In these multi-analyte panels, this compound is consistently used as the internal standard for quantifying 6-keto PGF1α. semanticscholar.orgresearchgate.net Such methods have been validated for various human biological fluids, including serum, sputum, and bronchoalveolar lavage fluid (BALF), establishing baseline concentrations in healthy individuals and enabling comparative studies in disease. nih.gov For instance, a validated LC/MS/MS method determined the mean concentration of 6-keto PGF1α to be 1.9 ± 0.8 pg/ml in the plasma of healthy donors and 92 ± 51 pg/ml in urine. nih.govresearchgate.net

The tables below summarize the application of this compound as an internal standard in representative studies and the resulting measurements of 6-keto PGF1α in different biological contexts.

Study FocusAnalytical MethodBiological MatrixRole of this compoundReference
Eicosanoid Profiling in InflammationLC-MSRabbit Liver S9 FractionsInternal Standard for 6-keto PGF1α semanticscholar.org
Prostacyclin Metabolite QuantificationLC-MS/MSHuman Urine and PlasmaInternal Standard for 6-keto PGF1α nih.gov
Multi-eicosanoid analysisLC-MS/MSHuman Serum, Sputum, BALFInternal Standard for 6-keto PGF1α nih.gov
Urinary Prostanoid MeasurementGC-MSHuman UrineInternal Standard for various prostanoids nih.gov
Biological FluidConditionMean Concentration of 6-keto PGF1αReference
Human PlasmaHealthy Volunteers (n=7)1.9 ± 0.8 pg/mL nih.govresearchgate.net
Human UrineHealthy Volunteers (n=16)92 ± 51 pg/mL nih.govresearchgate.net
Human UrineHealthy Volunteers (n=16)168 ± 91 pg/mg creatinine nih.govresearchgate.net
Vascular Smooth Muscle CellsBaseline~40 pg/mg protein ahajournals.org
Vascular Smooth Muscle CellsAfter treatment with Oleic or Linoleic Acid (100 µmol/L)~100 pg/mg protein (2.5-fold increase) ahajournals.org

Vi. Future Directions and Emerging Research Avenues for 6 Keto Prostaglandin F1α

Integration with Advanced Multi-Omics Technologies

The future of biological research lies in the integration of multiple data streams to create a holistic picture of cellular and organismal function. The study of 6-keto PGF1α is moving beyond single-analyte measurements and is being incorporated into broader multi-omics frameworks, including lipidomics, proteomics, transcriptomics, and metabolomics. nih.govajjms.com This systems-biology approach allows researchers to place the prostacyclin pathway within the larger context of cellular signaling and metabolic networks. nih.gov

By combining lipidomic data, which quantifies a wide array of lipid mediators including 6-keto PGF1α, with transcriptomic and proteomic analyses of the enzymes involved in the arachidonic acid cascade (e.g., cyclooxygenases and prostaglandin (B15479496) synthases), scientists can construct sophisticated kinetic models. nih.gov These models can predict the flow (flux) of metabolites through these pathways under various physiological and pathological conditions. nih.gov For instance, an integrated multi-omics analysis in Hirschsprung's disease identified a novel pathway linking the expression of prostaglandin synthesis enzymes, elevated levels of Prostaglandin E2, and neural crest cell migration. researchgate.net Such approaches are invaluable for understanding the complex machinery of eicosanoid networks and identifying functional coupling between different enzymes, which would be missed by single-omics studies alone. nih.gov

Multi-Omics LayerData ProvidedPotential Insights for 6-keto PGF1α Research
Genomics Genetic variants in enzymes like PTGIS (Prostacyclin synthase)Understanding predisposition to diseases with dysregulated PGI2 signaling.
Transcriptomics mRNA levels of COX enzymes, PTGIS, and IP receptorsRevealing cellular responses to stimuli and regulation of the PGI2 pathway. nih.gov
Proteomics Abundance of key proteins in the eicosanoid pathwayCorrelating enzyme levels with metabolite production and pathway activity.
Metabolomics/Lipidomics Quantification of 6-keto PGF1α and other lipid mediatorsMapping the dynamic changes in the entire lipid mediator network. nih.gov

Exploration of Novel Biological Roles in Disease Pathogenesis

While the role of prostacyclin in cardiovascular homeostasis and pulmonary hypertension is well-documented, future research is uncovering its paradoxical and multifaceted roles in a wider range of diseases. patsnap.comnih.govpahinitiative.comnih.gov Measuring 6-keto PGF1α is critical to these investigations, which are expanding into fields like neuroinflammation, fibrosis, and metabolic diseases.

Neuroinflammation and Neurodegeneration: The role of prostaglandins (B1171923) in the brain is complex. While inflammation is a known contributor to neurodegenerative disorders, the specific role of the prostacyclin pathway is an active area of investigation. nih.gov Intriguingly, some research suggests a detrimental role in certain contexts. A study using a mouse model of Alzheimer's disease found that chronically elevated prostacyclin expression worsened amyloid-β pathologies, impaired learning and memory, and damaged microvasculature. frontiersin.org This highlights a novel and unexpected role for prostacyclin that could hasten the development of the Alzheimer's phenotype, challenging previous assumptions and opening new avenues for therapeutic research. frontiersin.org

Fibrosis and Tissue Remodeling: Organ fibrosis, a pathological process of excessive scarring, is a final common pathway for many chronic diseases. mdpi.com The prostacyclin pathway is emerging as a key regulator in this process. Studies have shown that PGI2 and its analogs can have anti-fibrotic effects, suggesting that promoting this pathway could be a therapeutic strategy. mdpi.com Conversely, other prostaglandins like PGF2α have been shown to drive fibrotic remodeling. nih.gov Measuring 6-keto PGF1α in models of cardiac, pulmonary, and renal fibrosis is crucial for dissecting the specific contribution of prostacyclin to tissue remodeling. physiology.orgnih.govresearchgate.net

Metabolic and Inflammatory Diseases: The prostacyclin pathway is increasingly implicated in a variety of inflammatory and metabolic conditions. Research has demonstrated that prostacyclin signaling can regulate circulating levels of ghrelin, the "hunger hormone," during acute inflammation, suggesting a role in the metabolic response to illness. nih.govelsevierpure.com Furthermore, prostacyclin exhibits a paradoxical nature, acting as a pro-inflammatory mediator in diseases like rheumatoid arthritis while being anti-inflammatory in atherosclerosis. frontiersin.orgnih.gov Future studies quantifying 6-keto PGF1α will be essential for clarifying these context-dependent roles.

Disease AreaEmerging Role of the Prostacyclin (PGI2) Pathway
Alzheimer's Disease Chronically elevated PGI2 may accelerate amyloid-β pathology and cognitive decline. frontiersin.org
Organ Fibrosis PGI2 signaling is being investigated for its potential anti-fibrotic effects in various tissues. mdpi.comphysiology.org
Rheumatoid Arthritis PGI2 can act as a pro-inflammatory mediator, promoting disease progression. frontiersin.orgnih.gov
Atherosclerosis PGI2 exhibits anti-inflammatory properties, inhibiting disease progression. frontiersin.orgnih.gov
Metabolic Regulation PGI2 signaling is involved in regulating hormones like ghrelin during inflammatory states. nih.gov

Development of Enhanced and Miniaturized Quantification Platforms

The accurate quantification of 6-keto PGF1α is fundamental to its utility in research and diagnostics. While established methods like mass spectrometry (MS) and immunoassays are reliable, the future lies in developing more sensitive, rapid, and accessible analytical platforms. creative-proteomics.comcreative-proteomics.comnih.govmetwarebio.com

Advances in Mass Spectrometry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard for eicosanoid analysis due to its high specificity and sensitivity. nih.govresearchgate.net Future developments are focused on enhancing performance. For example, the introduction of novel atmospheric pressure ionization sources, such as the UniSpray source, has been shown to increase method sensitivity by up to fivefold for prostaglandin analysis compared to traditional electrospray ionization (ESI). nih.gov Such advancements will enable the detection of even lower concentrations of 6-keto PGF1α in smaller sample volumes.

Miniaturized Biosensors and Microfluidics: A significant emerging trend is the miniaturization of analytical systems. The development of electrochemical biosensors and microfluidic platforms holds the promise of translating complex assays into robust, user-friendly tools for point-of-care settings. mdpi.comresearchgate.net These "lab-on-a-chip" systems can perform immunoassays or other detection methods on minute sample volumes (as little as 5-15 µL), providing rapid results. mdpi.com While biosensors for specific prostaglandins are still in early development, the principles are transferable. Future platforms for 6-keto PGF1α could integrate sample preparation, separation, and detection onto a single, automated chip, revolutionizing both clinical diagnostics and research.

Contribution to Fundamental Understanding of Lipid Mediator Networks

The measurement of 6-keto PGF1α does not exist in a vacuum. It provides a window into the broader, intricate network of lipid mediators. Eicosanoids like prostaglandins, thromboxanes, and leukotrienes are often produced in concert and have opposing or synergistic effects. youtube.comcolumbiaiop.ac.inyoutube.comyoutube.com Understanding the balance between these mediators is crucial for comprehending homeostatic and pathological processes.

For example, the homeostatic balance between the vasodilator and anti-platelet aggregator prostacyclin (measured via 6-keto PGF1α) and the vasoconstrictor and platelet activator Thromboxane (B8750289) A2 is critical in maintaining cardiovascular health. physiology.orgcreative-proteomics.com Studying shifts in the ratio of their metabolites can provide profound insights into the pathophysiology of cerebral ischemia, thrombosis, and other vascular diseases. nih.gov

Furthermore, the eicosanoid network is now understood to include not just pro-inflammatory molecules but also Specialized Pro-resolving Mediators (SPMs) , such as resolvins and protectins. researchgate.netnih.govnih.govwikipedia.org These molecules are actively biosynthesized to orchestrate the resolution of inflammation. Future research will focus on how the prostacyclin pathway interacts with these pro-resolving networks. By precisely quantifying key nodes in the network, such as 6-keto PGF1α, researchers can better understand the dynamic interplay that governs the switch from a pro-inflammatory to a pro-resolving state, offering new therapeutic targets for a host of inflammatory diseases. researchgate.netnih.gov

Q & A

Q. What novel technologies enhance this compound detection in low-volume samples?

  • Microsampling: Volumetric absorptive microsamplers (VAMS) enable collection of 10–50 µL plasma, reducing animal use while maintaining LC-MS/MS sensitivity .
  • High-Resolution MS: Orbitrap-based systems improve specificity by resolving isobaric interferences (e.g., 6-keto PGF1α vs. 15-keto PGF2α) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.